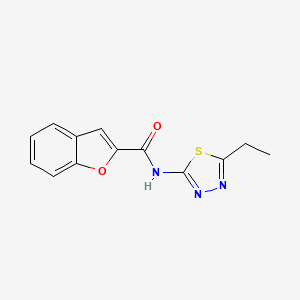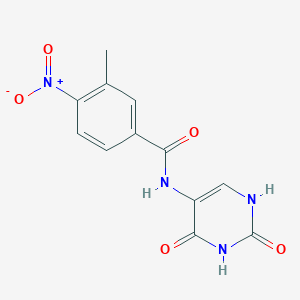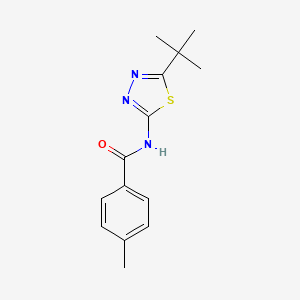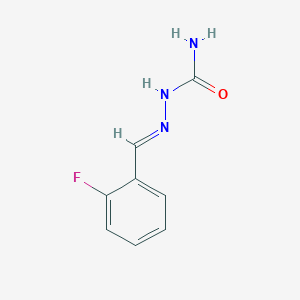![molecular formula C17H10BrF3N2O B11099196 (2E)-3-(3-bromophenyl)-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B11099196.png)
(2E)-3-(3-bromophenyl)-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(3-bromophenyl)-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide: is an organic compound that belongs to the class of enamides It is characterized by the presence of a bromophenyl group, a cyano group, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(3-bromophenyl)-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzaldehyde, 3-(trifluoromethyl)aniline, and malononitrile.
Condensation Reaction: The first step involves a condensation reaction between 3-bromobenzaldehyde and malononitrile in the presence of a base, such as sodium ethoxide, to form the intermediate 3-(3-bromophenyl)-2-cyanoacrylonitrile.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with 3-(trifluoromethyl)aniline in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromophenyl group in the compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenyl rings, using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of carboxylic acids or quinones.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Materials Science: It can be incorporated into polymers to modify their properties, such as thermal stability and conductivity.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for the development of pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological pathways and interactions at the molecular level.
Industry:
Agriculture: The compound may be explored for its potential use as a pesticide or herbicide.
Electronics: It can be used in the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of (2E)-3-(3-bromophenyl)-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The presence of the cyano and trifluoromethyl groups enhances its binding affinity and specificity.
Comparison with Similar Compounds
- (2E)-3-(4-bromophenyl)-2-cyano-N-[4-(trifluoromethyl)phenyl]prop-2-enamide
- (2E)-3-(3-chlorophenyl)-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
- (2E)-3-(3-bromophenyl)-2-cyano-N-[4-(trifluoromethyl)phenyl]prop-2-enamide
Comparison:
- Uniqueness: The specific positioning of the bromine and trifluoromethyl groups in (2E)-3-(3-bromophenyl)-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide imparts unique electronic and steric properties, influencing its reactivity and binding affinity.
- Reactivity: Compared to its analogs, this compound may exhibit different reactivity patterns in substitution and reduction reactions due to the electronic effects of the substituents.
Properties
Molecular Formula |
C17H10BrF3N2O |
|---|---|
Molecular Weight |
395.2 g/mol |
IUPAC Name |
(E)-3-(3-bromophenyl)-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C17H10BrF3N2O/c18-14-5-1-3-11(8-14)7-12(10-22)16(24)23-15-6-2-4-13(9-15)17(19,20)21/h1-9H,(H,23,24)/b12-7+ |
InChI Key |
NYNQFOXLYUATTI-KPKJPENVSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C(\C#N)/C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=C(C#N)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{(2E)-2-[2-(benzyloxy)benzylidene]hydrazinyl}-2-oxo-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B11099117.png)
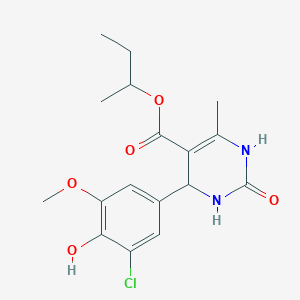
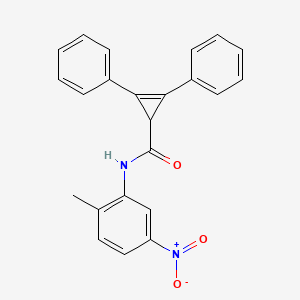
![2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide](/img/structure/B11099133.png)
![Propyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11099138.png)
![N-{[(2E)-1-acetyl-2-benzylidenehydrazinyl]carbonothioyl}acetamide](/img/structure/B11099154.png)
![4-[(E)-{[2-(7-chloro-5-methoxy-1H-indol-3-yl)ethyl]imino}methyl]-N,N-dimethylaniline](/img/structure/B11099157.png)
![3-{[(4-Methylphenyl)carbonyl]amino}phenyl 4-bromobenzoate](/img/structure/B11099163.png)
![3-{4-[(E)-2-(5-bromo-1H-indol-3-yl)ethenyl]pyridinium-1-yl}propane-1-sulfonate](/img/structure/B11099179.png)
![3,6-Diamino-2-(4-fluorobenzoyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B11099183.png)
